Computed Lipophilicity (XLogP3) Comparison: N-Cyclopropyl vs. N-Allyl vs. N-(4-Bromophenyl) Analogs
The N-cyclopropyl substituent confers a distinct lipophilicity profile compared to its closest commercially available analogs. The target compound has a computed XLogP3 of 2.6 [1], reflecting the balance between the polar ethylsulfonyl group and the compact cyclopropyl ring. In contrast, the N-allyl analog (CAS 477867-72-4) is expected to have a similar or slightly higher XLogP3 due to the extended allyl chain, while the N-(4-bromophenyl) analog (CAS 477886-34-3) has a substantially higher molecular weight (437.14 g/mol) and increased lipophilicity owing to the additional aromatic ring and bromine atom . This difference in lipophilicity impacts membrane permeability, solubility, and non-specific binding in biological assays.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (PubChem computed) |
| Comparator Or Baseline | N-Allyl analog (CAS 477867-72-4): estimated XLogP3 ~2.8–3.0 (PubChem prediction); N-(4-Bromophenyl) analog (CAS 477886-34-3): estimated XLogP3 ~4.0–4.5 |
| Quantified Difference | ΔXLogP3 ≈ 0.2–0.4 (vs. N-allyl); ΔXLogP3 ≈ 1.4–1.9 (vs. N-(4-bromophenyl)) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A lower, controlled lipophilicity (XLogP3 = 2.6) positions the N-cyclopropyl analog within optimal drug-like space (Lipinski Rule of 5), whereas the N-(4-bromophenyl) analog exceeds typical oral drug-likeness thresholds, making the cyclopropyl variant more suitable for lead optimization programs.
- [1] PubChem. 2,3-dichloro-N-cyclopropyl-4-(ethylsulfonyl)benzenecarboxamide. Computed Properties. CID 1489686. View Source
